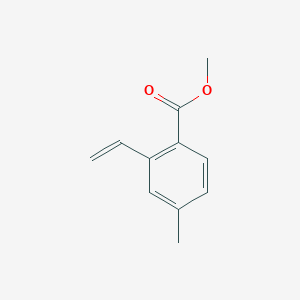

Methyl 2-ethenyl-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-ethenyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSDACCSCJFOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2 Ethenyl 4 Methylbenzoate

De Novo Synthetic Routes to the Core Structure of Methyl 2-ethenyl-4-methylbenzoate

The de novo synthesis, or the construction of the molecule from simpler, fundamental starting materials, offers a flexible approach to the target compound. wikipedia.org A logical starting point for the synthesis of this compound is a readily available and inexpensive aromatic hydrocarbon such as toluene (B28343). The challenge lies in the regioselective introduction of the ethenyl (vinyl) and methyl ester groups at the 2- and 4-positions relative to the existing methyl group.

A plausible synthetic sequence could commence with the Friedel-Crafts acylation of p-xylene. While this would place an acetyl group that could be a precursor to the ethenyl group, achieving the desired 2-position relative to one of the methyl groups would be challenging due to steric hindrance.

A more controlled approach would involve starting with a pre-functionalized toluene derivative. For instance, beginning with 4-methylbenzoic acid, one could introduce the ethenyl group at the 2-position. The vinyl group is known to be an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. quora.com However, direct vinylation of an unactivated C-H bond is often difficult to control. A more reliable method would involve the introduction of a functional group at the 2-position that can be later converted to a vinyl group.

One such strategy involves the ortho-lithiation of a protected 4-methylbenzoic acid derivative, followed by reaction with an appropriate electrophile that can serve as a vinyl group precursor. For example, reaction with acetaldehyde (B116499) would yield a secondary alcohol, which could then be dehydrated to the desired ethenyl group.

Synthesis through Precursor Modification and Functional Group Interconversion

The modification of a suitably substituted precursor molecule is often a more direct and efficient strategy. A key precursor for this approach would be a benzoic acid derivative with a leaving group, such as a halogen, at the 2-position. A prime candidate for such a precursor is 2-bromo-4-methylbenzoic acid.

The introduction of the ethenyl group can be effectively achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. iitk.ac.inbeilstein-journals.org Two of the most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura coupling involves the reaction of the aryl halide (2-bromo-4-methylbenzoic acid) with an organoboron reagent, such as vinylboronic acid or a vinylboronate ester, in the presence of a palladium catalyst and a base. libretexts.orgnumberanalytics.comharvard.edu This reaction is known for its high tolerance of various functional groups and generally provides high yields. numberanalytics.comnumberanalytics.com

The Heck reaction provides an alternative pathway, coupling the aryl halide with an alkene, such as ethylene, under palladium catalysis. iitk.ac.inorganic-chemistry.orgyoutube.com The reaction typically requires a base and proceeds through a series of oxidative addition, migratory insertion, and beta-hydride elimination steps.

Once the 2-ethenyl-4-methylbenzoic acid has been synthesized via one of these cross-coupling methods, the final step is the esterification of the carboxylic acid with methanol (B129727) to yield this compound. This is a standard transformation, typically catalyzed by an acid. acs.orgacs.orgtcu.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the palladium-catalyzed cross-coupling reactions, several parameters can be fine-tuned to maximize the yield and minimize side products. organic-chemistry.org These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For Suzuki couplings, the nature of the boronic acid derivative can also play a crucial role. harvard.edu

The esterification of 2-ethenyl-4-methylbenzoic acid with methanol is an equilibrium-controlled process. tcu.eduacs.org To drive the reaction towards the product side, it is common to use a large excess of methanol or to remove the water formed during the reaction, for instance, by azeotropic distillation. tcu.edu The choice of acid catalyst and the reaction temperature are also critical factors influencing the reaction rate and yield. angolaonline.netaip.orgtandfonline.com

Below is a hypothetical data table illustrating the optimization of a Suzuki-Miyaura coupling for the synthesis of 2-ethenyl-4-methylbenzoic acid, based on typical conditions found in the literature for similar transformations.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88 |

| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | THF/H₂O | 80 | 92 |

Catalytic Approaches in this compound Production

Catalysis is central to the efficient synthesis of this compound, with distinct catalytic systems employed for the key bond-forming events.

The introduction of the ethenyl group via cross-coupling is heavily reliant on palladium catalysis . rsc.orgnih.govchempedia.info A wide array of palladium(0) and palladium(II) complexes can be used as pre-catalysts. organic-chemistry.org The active Pd(0) species is generated in situ and enters the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium center and promoting the desired reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (B44618) and more specialized Buchwald-Hartwig ligands (e.g., SPhos, XPhos), are commonly employed to enhance catalytic activity. organic-chemistry.org

The final esterification step is typically catalyzed by acid catalysts . researchgate.net Both Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, and Lewis acids can be used. nih.govdergipark.org.tr Solid acid catalysts, like modified montmorillonite (B579905) clays, are also gaining traction as they offer advantages in terms of easier separation and potential for recycling. epa.govijstr.org For sterically hindered benzoic acids, specific catalytic systems might be required to achieve high conversion. google.com

The following table summarizes various catalytic systems applicable to the synthesis of this compound.

Table 2: Catalytic Systems for the Synthesis of this compound

| Reaction Step | Catalyst Type | Catalyst Examples | Key Features |

|---|---|---|---|

| Vinylation (Suzuki) | Palladium | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Forms C-C bond with high efficiency and functional group tolerance. libretexts.orgnumberanalytics.com |

| Vinylation (Heck) | Palladium | Pd(OAc)₂, Pd/C | Couples aryl halide with an alkene. iitk.ac.inorganic-chemistry.org |

| Esterification | Brønsted Acid | H₂SO₄, HCl, p-TsOH | Simple and cost-effective. nih.govdergipark.org.tr |

| Esterification | Solid Acid | Modified Montmorillonite K10, Zeolites | Heterogeneous, easily separable, and reusable. epa.govijstr.org |

Polymerization Chemistry of Methyl 2 Ethenyl 4 Methylbenzoate

Homopolymerization Mechanisms and Kinetics of Methyl 2-ethenyl-4-methylbenzoate

The homopolymerization of this compound can be initiated through various mechanisms, including free-radical, cationic, and anionic pathways. The choice of mechanism significantly influences the polymerization kinetics and the properties of the resulting polymer. The monomer's structure, featuring an electron-donating methyl group and an electron-withdrawing methyl ester group on the benzene (B151609) ring, imparts a nuanced reactivity.

Free-Radical Polymerization: This is the most common method for polymerizing styrenic monomers. The reaction is typically initiated by the thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.

Initiation: The initiator radical adds to the vinyl group of the monomer.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules, leading to chain growth.

Termination: The growing polymer chains are deactivated through combination or disproportionation reactions.

The kinetics of free-radical polymerization are typically first-order with respect to the monomer concentration and half-order with respect to the initiator concentration. The presence of the methyl and ester groups can influence the propagation rate constant by affecting the electron density of the vinyl group and the stability of the propagating radical.

Anionic Polymerization: This method is suitable for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. du.edu.egwikipedia.org While the ester group in this compound is electron-withdrawing, it is also susceptible to nucleophilic attack by the anionic initiator (e.g., n-butyllithium) or the propagating carbanion. This side reaction can terminate the polymerization or lead to branched structures. To achieve a controlled, living anionic polymerization, it is often necessary to protect the ester group or to use very low temperatures (-78 °C) in polar solvents like tetrahydrofuran (B95107) (THF) to stabilize the propagating species and minimize side reactions. researchgate.netacs.org

Cationic Polymerization: Cationic polymerization is generally effective for monomers with electron-donating groups that can stabilize the propagating carbocation. The methyl group on the aromatic ring of this compound is electron-donating, which could favor this mechanism. However, the electron-withdrawing character of the ortho-ester group can destabilize the carbocation, making cationic polymerization more challenging compared to styrene (B11656). Additionally, the ester group's lone pair of electrons can complex with the Lewis acid co-initiator, potentially inhibiting the polymerization.

Table 1: Predicted Homopolymerization Behavior of this compound

| Polymerization Type | Initiator/Conditions | Expected Outcome | Kinetic Considerations |

| Free-Radical | AIBN, BPO / Thermal or UV | High molecular weight polymer, broad molecular weight distribution (Đ > 1.5). | Rate proportional to [Monomer] and [Initiator]0.5. |

| Anionic | n-BuLi / THF, -78°C | Potential for living polymerization if side reactions with the ester group are minimized. Narrow molecular weight distribution (Đ < 1.1). researchgate.net | Rate is typically first order in monomer. Chain transfer is minimal in a living system. researchgate.net |

| Cationic | BF3·OEt2 / CH2Cl2, low temp. | Likely to be slow and difficult to control due to competing electronic effects and potential initiator complexation. | Complex kinetics, high potential for chain transfer and termination reactions. |

Copolymerization Strategies of this compound with Diverse Monomers

Copolymerization is a versatile strategy to synthesize polymers with properties that are intermediate between those of the corresponding homopolymers or are entirely novel. This compound can be copolymerized with a variety of other vinyl monomers to tailor the final material's characteristics, such as its thermal properties, solubility, and chemical reactivity.

The behavior of a copolymerization reaction is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r₁ and r₂) to predict the composition of the resulting copolymer. wikipedia.org

r₁ > 1, r₂ < 1: Monomer 1 is more reactive towards both propagating radicals.

r₁ < 1, r₂ > 1: Monomer 2 is more reactive towards both propagating radicals.

r₁ ≈ r₂ ≈ 1: Random copolymerization occurs. wikipedia.org

r₁ ≈ r₂ ≈ 0: Alternating copolymerization is favored. wikipedia.org

r₁ > 1, r₂ > 1: Block copolymerization or a mixture of homopolymers tends to form. wikipedia.org

Given the structure of this compound (M₁), its copolymerization with common monomers (M₂) can be predicted.

Table 2: Hypothetical Reactivity Ratios and Expected Copolymer Type

| Comonomer (M₂) | Predicted r₁ (M-2-e-4-mb) | Predicted r₂ | Expected Copolymer Structure | Rationale |

| Styrene | ~0.8 | ~1.2 | Random/Statistical | Styrene and its derivatives often exhibit reactivity ratios close to 1, leading to random incorporation based on feed ratios. open.edu |

| Methyl Methacrylate (MMA) | ~0.4 | ~0.5 | Tendency towards alternation | As seen with styrene-MMA systems, both radicals prefer to add the other monomer, leading to a more alternating structure. open.edu |

| Acrylonitrile | ~0.1 | ~0.05 | Alternating | The strong electron-withdrawing nature of the nitrile group promotes alternating copolymerization with electron-richer styrenic monomers. open.edu |

| Vinyl Acetate (VAc) | > 20 | < 0.1 | Blocky / Mixture | Styrenic radicals are much more stable and add to their own monomer type far more readily than to the less reactive vinyl acetate. tue.nl |

Control over Polymer Architecture and Molecular Weight in this compound Polymerizations

Achieving control over polymer molecular weight, molecular weight distribution (polydispersity, Đ), and architecture (e.g., linear, block, star) is crucial for high-performance applications. Controlled/living polymerization techniques are essential for this purpose.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a powerful controlled radical polymerization technique compatible with a wide range of functional monomers, including styrenes and vinyl esters. researchgate.netresearchgate.net The process involves a conventional free-radical initiator and a RAFT agent (a thiocarbonylthio compound). The RAFT agent reversibly transfers between growing polymer chains, allowing all chains to grow at a similar rate.

Advantages: Excellent control over molecular weight and low polydispersity (Đ ≈ 1.1–1.3). researchgate.net

Application: Synthesis of well-defined homopolymers, block copolymers by sequential monomer addition, and more complex architectures like star or comb polymers. The ester functionality on the monomer remains intact for potential post-polymerization modification. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another prominent controlled radical polymerization method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.

Mechanism: A dynamic equilibrium is established between active (radical) and dormant (halide-capped) polymer chains.

Control: This equilibrium ensures that the concentration of active radicals is kept low, suppressing termination reactions and allowing for controlled chain growth. Studies on substituted styrenes show that electron-withdrawing groups can accelerate ATRP. cmu.edu

Outcome: Polymers with predictable molecular weights, narrow polydispersities (Đ < 1.5), and high end-group fidelity are achievable. cmu.edu

Advanced Polymerization Techniques Utilizing this compound as a Monomer

Beyond RAFT and ATRP, other advanced techniques can be employed to create highly specialized polymers from this compound.

Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical (like TEMPO) to reversibly cap the growing polymer chain end. youtube.com This method is particularly effective for styrenic monomers.

Process: At elevated temperatures, the bond between the polymer chain and the nitroxide becomes labile, allowing for the insertion of monomer units before the chain is capped again.

Suitability: NMP is well-suited for the homopolymerization of styrenic monomers and the synthesis of block copolymers with other styrenics, providing good control over molecular weight and architecture without the need for a metal catalyst. mdpi.com

Living Anionic Polymerization with Protected Monomers: As mentioned, direct anionic polymerization of this compound is challenging. A more robust strategy involves protecting the ester group before polymerization.

Protection: The methyl ester could be converted to a more stable functional group, such as a bicyclic ortho ester, that is unreactive towards anionic initiators. researchgate.net

Polymerization: The protected monomer can then undergo living anionic polymerization to produce a well-defined polymer with a very narrow molecular weight distribution (Đ < 1.1). researchgate.net

Deprotection: After polymerization, the protecting groups are removed to regenerate the methyl ester functionality along the polymer backbone.

This protection-polymerization-deprotection route offers unparalleled control over the polymer structure, enabling the synthesis of complex architectures like multi-block copolymers with precise segment lengths. acs.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Methyl 2 Ethenyl 4 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Methyl 2-ethenyl-4-methylbenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, the methyl ester protons, and the aromatic methyl protons. The aromatic protons would appear in the typical downfield region of 6.5-8.0 δ, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. libretexts.org The protons of the ethenyl (vinyl) group would likely produce a complex splitting pattern, typically a doublet of doublets, due to geminal and vicinal coupling. rsc.org The methyl ester group would present as a sharp singlet, while the aromatic methyl group would also appear as a singlet, but at a slightly different chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. cdnsciencepub.com The aromatic and vinyl carbons would also have characteristic chemical shifts. For instance, in substituted styrenes, the chemical shifts of the vinyl carbons are influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com The chemical shifts for the methyl carbons of the ester and the aromatic substituent would appear in the more shielded (upfield) region of the spectrum. rsc.org

A study on substituted styrenes demonstrated that a dual substituent parameter treatment is necessary to accurately account for long-range chemical shifts, reflecting a combination of resonance, field, and inductive effects. cdnsciencepub.com This principle would apply to this compound, where the methyl and ester groups influence the electron density and thus the chemical shifts of the vinyl and aromatic nuclei.

Predicted ¹H and ¹³C NMR Data for Analogous Compounds:

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Methyl 4-vinylbenzoate rsc.org | CDCl₃ | 3.91 (s, 3H), 5.38 (d, 1H), 5.86 (d, 1H), 6.75 (dd, 1H), 7.46 (d, 2H), 7.99 (d, 2H) | Not explicitly provided |

| Methyl 4-methylbenzoate rsc.org | CDCl₃ | 2.39 (s, 3H), 3.88 (s, 3H), 7.24 (d, 2H), 7.94 (d, 2H) | 21.5, 51.8, 127.3, 129.0, 129.5, 143.4, 167.1 |

| Styrene (B11656) chemicalbook.com | CDCl₃ | 5.225 (d, 1H), 5.737 (d, 1H), 6.692 (dd, 1H), 7.10-7.50 (m, 5H) | Not explicitly provided |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of formaldehyde (B43269) (CH₂O) from the ester group. chegg.compharmacy180.com For example, the mass spectrum of methyl benzoate (B1203000) shows a prominent peak at m/z 105, corresponding to the loss of the methoxy group. chegg.com Similarly, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) shows a base peak at m/z 120, resulting from the loss of methanol (B129727). docbrown.info

The presence of the vinyl and methyl substituents on the aromatic ring of this compound would lead to additional fragmentation pathways. The fragmentation of the styrene moiety often results in characteristic ions. nist.govchemicalbook.com Therefore, the mass spectrum of the target compound is expected to show a combination of fragments arising from the benzoate ester and the substituted styrene functionalities.

Expected Fragmentation Data for this compound and Related Compounds:

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Methyl Benzoate chegg.comrestek.com | 136 | 105, 77 |

| Styrene nist.govnist.gov | 104 | 103, 78, 51 |

| Methyl 4-methylbenzoate nih.gov | 150 | 119, 91 |

| Methyl 2-hydroxybenzoate docbrown.info | 152 | 120, 92 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key Vibrational Modes:

C=O Stretch: The carbonyl group of the ester will exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹. pressbooks.pub

C=C Stretches: The aromatic ring will have characteristic C=C stretching vibrations around 1600 and 1500 cm⁻¹. libretexts.org The vinyl C=C stretch is expected in the 1610-1660 cm⁻¹ region. udel.edu

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹. The vinyl =C-H stretch is expected between 3020-3080 cm⁻¹. libretexts.orgpressbooks.pub

C-O Stretches: The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. libretexts.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C bonds of the aromatic ring and the vinyl group would be expected to show strong signals in the Raman spectrum. ias.ac.inchemicalbook.com

Characteristic Vibrational Frequencies for Related Compounds (cm⁻¹):

| Functional Group | Methyl Benzoate (Raman) ias.ac.in | Styrene (IR) libretexts.org | General Range (IR) pressbooks.pubudel.edu |

| Aromatic C-H Stretch | 3067 | ~3030 | 3000-3100 |

| Aliphatic C-H Stretch | - | - | 2850-3000 |

| C=O Stretch | 1724 | - | 1700-1730 |

| Aromatic C=C Stretch | 1603 | ~1600, ~1500 | 1450-1600 |

| Vinyl C=C Stretch | - | ~1630 | 1610-1660 |

Chromatographic Techniques for Purity Assessment and Separation of this compound and Related Compounds

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative purity information and structural identification of impurities. The choice of the stationary phase of the GC column is critical for achieving good separation. For instance, a non-polar column like one with a dimethylpolysiloxane phase could be used. wiley-vch.de The retention time of the compound would be a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. shimadzu.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comnih.gov The retention of the compound on the column is influenced by its hydrophobicity. The separation of isomers can often be achieved by optimizing the mobile phase composition and gradient.

Example Chromatographic Conditions for Related Compounds:

| Technique | Compound | Stationary Phase | Mobile Phase / Conditions |

| GC wiley-vch.de | Methyl Benzoate | DB-1 (dimethylpolysiloxane) | 60°C - 0 min - 60°C/min - 300°C - 1 min |

| HPLC sielc.com | Styrene | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid |

| HPLC nih.gov | Styrene | Not specified | Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining a suitable single crystal of this compound itself might be challenging, the technique is invaluable for characterizing its crystalline derivatives.

The crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

For example, a study on a derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, revealed an E conformation about the C=C bond, with the quinoline (B57606) and benzene rings inclined to each other. nih.gov The analysis also identified intramolecular and intermolecular hydrogen bonds that influence the crystal packing. Such detailed structural information is crucial for understanding the physical properties and potential applications of these materials in fields like materials science and medicinal chemistry.

Computational Chemistry and Theoretical Studies of Methyl 2 Ethenyl 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Methyl 2-ethenyl-4-methylbenzoate

There is a notable lack of published research detailing the quantum chemical calculations of this compound. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. These calculations are crucial for understanding the molecule's reactivity, including its potential sites for electrophilic and nucleophilic attack. Without dedicated studies, data on these fundamental electronic characteristics remains speculative.

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

The prediction of reaction mechanisms and the analysis of transition states are sophisticated applications of computational chemistry that provide a deep understanding of chemical transformations. For this compound, there are no available studies that computationally model its potential reactions, such as polymerization of the vinyl group, or electrophilic additions to the aromatic ring. Such research would involve calculating the potential energy surface of a given reaction, identifying the structures of transition states, and determining the activation energies, thereby predicting the most likely reaction pathways.

Spectroscopic Property Predictions and Validation for this compound

Computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. However, a search of scientific databases does not yield any studies that have performed such calculations for this compound. The validation of experimental spectroscopic data with theoretical predictions is a cornerstone of modern chemical analysis, and this piece of the scientific puzzle is currently missing for this compound.

Methyl 2 Ethenyl 4 Methylbenzoate As a Key Intermediate in Complex Organic Synthesis

Utilization in the Construction of Polycyclic Aromatic Systems

The vinyl group of methyl 2-ethenyl-4-methylbenzoate serves as a reactive handle for the construction of polycyclic aromatic hydrocarbons (PAHs) through various cycloaddition and annulation strategies. The electron-donating methyl group and the electron-withdrawing methyl ester on the benzene (B151609) ring can influence the reactivity and regioselectivity of these transformations.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com In this context, this compound can act as the dienophile, reacting with various dienes to furnish substituted cyclohexene (B86901) derivatives, which can be further aromatized to form polycyclic systems. The reaction's efficiency is often enhanced by the presence of electron-withdrawing groups on the dienophile, a role fulfilled by the methyl ester group in the target molecule. masterorganicchemistry.com

For instance, the reaction of a similar vinylarene with a diene can lead to the formation of a tetrahydrofluorene scaffold. researchgate.net Analogously, this compound could react with a suitable diene, such as cyclopentadiene, to yield a bicyclic adduct. Subsequent dehydrogenation or other aromatization techniques would then lead to the formation of a fluorene (B118485) derivative. The substitution pattern on the resulting PAH would be dictated by the initial structure of the diene and the dienophile.

Furthermore, palladium-catalyzed [3+3] annulation reactions provide another avenue for the synthesis of PAHs from smaller aromatic fragments. rsc.org While specific examples involving this compound are not prevalent, the general methodology suggests its potential as a C2-synthon in such transformations. Oxidative tandem spirocyclization and 1,2-aryl migration represent another advanced strategy for constructing extended PAHs, where vinylarenes are key starting materials. nih.gov

| Diene/Reaction Partner | Reaction Type | Potential Product Scaffold | Reference |

| Cyclopentadiene | Diels-Alder | Tetrahydrofluorene derivative | researchgate.net |

| Anthracene | Diels-Alder | Dibenzo-bicyclo[2.2.2]octadiene derivative | |

| 1,3-Butadiene | Diels-Alder | Substituted Tetralin | wikipedia.org |

| Arylboronic Ester | Palladium-catalyzed Annulation | Perylene derivative | rsc.org |

| o-Biphenylyl-substituted methylenefluorene | Oxidative Spirocyclization | Dibenzo[g,p]chrysene | nih.gov |

Precursor for Heterocyclic Compound Synthesis

The vinyl group of this compound is a key functional group for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. The reactivity of the double bond allows for its incorporation into ring systems through several established synthetic methodologies.

A prominent example is the synthesis of isoquinoline (B145761) derivatives. organic-chemistry.org Various transition-metal-catalyzed reactions can be employed to construct the isoquinoline core from vinylarenes. For example, a rhodium-catalyzed annulation of a vinylarene with an N-acyloxyaniline can provide substituted isoquinolines. While direct examples with this compound are not explicitly detailed, the general applicability of this method to substituted styrenes suggests its potential.

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. rsc.org While not a direct application of this compound itself, the vinyl group can be readily transformed into an ethylamine (B1201723) moiety through functional group manipulations, thus providing a precursor for this important reaction.

Furthermore, the vinyl group can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. For instance, reaction with a nitrile oxide could yield an isoxazoline, while reaction with a diazoalkane could lead to a pyrazoline. These heterocycles are valuable scaffolds in medicinal chemistry.

| Reagent/Reaction Type | Target Heterocycle | Key Transformation | Reference |

| N-Acyloxyaniline (Rh-catalyzed) | Isoquinoline | C-H activation/annulation | |

| Nitrile Oxide | Isoxazoline | 1,3-Dipolar Cycloaddition | |

| Diazoalkane | Pyrazoline | 1,3-Dipolar Cycloaddition | |

| Hydrazines (Mn-catalyzed) | Isoquinoline | Oxidative radical cascade | rsc.org |

| Diaryliodonium salts (Visible light) | Isoquinoline | Vinyl isocyanide insertion | nih.gov |

Role in Cascade and Multicomponent Reaction Sequences

A notable example is the potential for palladium-catalyzed cascade reactions that initiate with the functionalization of a C(sp³)–H bond. mdpi.comresearchgate.net While these examples often focus on aliphatic carboxylic acids, the principles can be extended to substrates like this compound, where the methyl group on the ring could potentially be functionalized.

More directly, the vinyl group can participate in cascade sequences. For instance, a four-component reaction involving 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, a sulfur dioxide source, and a nitrile can lead to the formation of complex isoindolinone derivatives. nih.govresearchgate.netresearchgate.net This type of reaction highlights the ability of the vinyl and carboxylic acid functionalities (or their ester derivatives) to participate in a concerted manner to build intricate molecular frameworks.

| Reaction Type | Key Reagents | Resulting Scaffold | Reference |

| Four-component reaction | Aryldiazonium salt, SO₂, Nitrile | Isoindolinone | nih.govresearchgate.netresearchgate.net |

| Ugi-type reaction | Amine, Isocyanide, Carboxylic acid (after hydrolysis) | α-Acylaminoamide | beilstein-journals.org |

| Palladium-catalyzed cascade | Alkyne | γ-Alkylidene butenolide | mdpi.com |

| Photoinitiated deaminative [4+2] annulation | N-amidepyridinium salt, Alkyne | Isoquinolone | rsc.org |

| Palladium-catalyzed oxidative double carbocyclization-carbonylation-alkynylation | Dienallene, CO, Alkyne | Spirocyclobutene | acs.org |

Synthesis of Specialized Organic Reagents and Functional Compounds

Beyond its direct use in constructing complex ring systems, this compound can serve as a precursor for the synthesis of more specialized organic reagents and functional compounds. The vinyl group, in particular, can be transformed into a variety of other functional groups, thereby expanding its synthetic utility.

For example, the vinyl group can be converted into a boronic ester via hydroboration. The resulting organoboron compound can then be used in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This would allow for the introduction of various aryl or alkyl substituents at the former vinyl position.

Furthermore, the vinyl group can be subjected to dihydroxylation to form a diol, or to ozonolysis to yield an aldehyde. These transformations open up a vast array of subsequent reactions, allowing for the incorporation of the this compound framework into a diverse range of target molecules. The synthesis of functionalized styrenes is also crucial for the development of new polymers and materials with tailored properties. acs.org

| Transformation | Reagent(s) | Product Functional Group | Potential Application |

| Hydroboration/Oxidation | BH₃, H₂O₂/NaOH | Alcohol | Further functionalization |

| Suzuki-Miyaura Coupling (after borylation) | Aryl halide, Pd catalyst | Biaryl | Synthesis of complex aromatics |

| Heck Reaction | Aryl halide, Pd catalyst | Stilbene derivative | Synthesis of conjugated systems |

| Dihydroxylation | OsO₄, NMO | Diol | Chiral auxiliaries, ligands |

| Ozonolysis | O₃, then Me₂S | Aldehyde | Aldol reactions, Wittig reactions |

Emerging Research Frontiers and Future Directions in Methyl 2 Ethenyl 4 Methylbenzoate Chemistry

Sustainable Synthesis Approaches for Methyl 2-ethenyl-4-methylbenzoate

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For a molecule like this compound, sustainable synthesis would likely involve a multi-step process that prioritizes atom economy, energy efficiency, and the use of renewable resources and non-toxic reagents. nih.gov Key to this is the green synthesis of the core structure, which could be approached through various methods, including biocatalysis and photocatalysis.

One potential sustainable pathway could involve the chemoenzymatic synthesis of the corresponding carboxylic acid, 2-ethenyl-4-methylbenzoic acid, followed by a green esterification process. researchgate.netbeilstein-journals.org Biocatalytic approaches, utilizing enzymes like hydratases and aldolases, can facilitate C-C bond formation under mild, aqueous conditions, potentially from bio-based precursors. rsc.org For instance, enzymes could be employed to introduce the ethenyl (vinyl) group onto a 4-methylbenzoic acid derivative.

Another promising avenue is the use of photocatalysis, which harnesses visible light to drive chemical reactions. rsc.orgacs.org This technique can be used for C-H vinylation, offering a direct method to install the vinyl group onto the aromatic ring, thus avoiding the use of harsh reagents. researchgate.net For example, a photocatalytic cross-coupling could be envisioned between a suitable 4-methyl-substituted aromatic precursor and a vinyl source.

Once the 2-ethenyl-4-methylbenzoic acid is obtained, its esterification to the methyl ester can be achieved through green methods. This includes enzyme-catalyzed esterification using lipases, which can proceed in non-toxic solvents or even solvent-free conditions, minimizing waste generation. researchgate.net

A hypothetical sustainable synthesis route is outlined below:

| Step | Reaction | Catalyst/Reagent | Sustainability Aspect |

| 1 | Vinylation of a 4-methylbenzoic acid precursor | Photocatalyst, visible light | Avoids harsh reagents, energy-efficient |

| 2 | Esterification | Immobilized lipase | Mild conditions, high selectivity, catalyst reusability |

Novel Catalytic Transformations Involving this compound

The dual functionality of this compound, with its reactive vinyl group and ester moiety, opens up a plethora of possibilities for novel catalytic transformations. The vinyl group is particularly amenable to a wide range of metal-catalyzed reactions, allowing for further molecular diversification.

Cross-coupling reactions, a pillar of modern organic synthesis, could be employed to modify the vinyl group. For example, nickel-catalyzed cross-electrophile vinyl-vinyl coupling could be used to create complex diene structures. chinesechemsoc.orgchinesechemsoc.org Similarly, iron-catalyzed cross-coupling reactions could enable the diastereoselective introduction of various functional groups. acs.org These transformations would allow for the synthesis of a diverse library of derivatives with tailored properties.

Furthermore, the vinyl group can undergo catalytic hydrogenation. The use of catalysts like palladium on carbon (Pd/C) can selectively reduce the double bond under mild conditions, providing a route to the corresponding ethyl-substituted benzoate (B1203000). mdpi.com This transformation is highly efficient and atom-economical.

The ester group also offers a handle for further modifications. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters through catalytic processes.

| Transformation | Catalyst | Potential Product |

| Vinyl-Vinyl Coupling | Nickel-based catalyst | Dienylboronates |

| Diastereoselective Cross-Coupling | Iron-based catalyst | 1,2-dicarbofunctionalized derivatives |

| Selective Hydrogenation | Pd/C | Methyl 2-ethyl-4-methylbenzoate |

| Hydrolysis | Acid or base catalyst | 2-ethenyl-4-methylbenzoic acid |

Advanced Materials Science Applications through this compound Polymerization

The presence of the vinyl group makes this compound a prime candidate for polymerization, leading to the creation of novel polymers with potentially unique properties. The polymerization of functionalized styrene (B11656) monomers is a well-established field, and the principles can be extended to this new monomer. acs.orgtandfonline.comresearchgate.net

Radical polymerization is a common method for polymerizing vinyl monomers. libretexts.org Enzyme-initiated radical polymerization, using oxidoreductases like laccase or peroxidase, offers a green alternative to conventional methods that often rely on toxic initiators. mdpi.comtudelft.nlmdpi.com This approach allows for polymerization in aqueous media under mild conditions.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could be employed to synthesize well-defined polymers with controlled molecular weights and narrow dispersities. acs.org This level of control is crucial for tailoring the material properties for specific applications.

The resulting polymers, poly(this compound), would possess ester functionalities along the polymer backbone. These functional groups can influence the polymer's properties, such as its solubility, thermal stability, and adhesion. Post-polymerization modification of the ester groups could further expand the range of accessible materials with diverse functionalities. rsc.org These polymers could find applications in coatings, adhesives, and as components in more complex materials like block copolymers. libretexts.orgmdpi.com

| Polymerization Method | Key Features | Potential Polymer Properties |

| Enzyme-initiated Radical Polymerization | Green, mild conditions, aqueous media | Biocompatible materials |

| RAFT Polymerization | Controlled molecular weight, narrow dispersity | Well-defined architectures, tailored properties |

| Cationic Polymerization | Potential for stereocontrol | High thermal stability, specific tacticity |

Interdisciplinary Research Involving this compound

The unique structure of this compound and its potential polymers makes it a candidate for a wide range of interdisciplinary research applications, spanning from medicinal chemistry to materials engineering.

In the field of drug delivery, polymers derived from this monomer could be designed to be biodegradable and biocompatible. The ester linkages in the polymer backbone could be susceptible to hydrolysis under physiological conditions, allowing for the controlled release of encapsulated therapeutic agents. The aromatic nature of the monomer unit could also allow for drug loading via π-π stacking interactions.

In materials science, the incorporation of this compound into copolymers could lead to materials with enhanced thermal or mechanical properties. For example, copolymerization with other vinyl monomers could yield materials with a tunable balance of flexibility and strength. acs.org The aromatic rings in the polymer structure could also contribute to a high refractive index, making these materials potentially useful in optical applications. mdpi.com

Furthermore, the ester functionality could be leveraged for the development of functional surfaces. For instance, polymers could be grafted onto surfaces and the ester groups could be subsequently modified to attach biomolecules, creating biosensors or biocompatible coatings. The potential for these polymers to be used in applications such as image-guided photodynamic cancer treatment or as probes for in-vivo imaging is also an exciting area for future exploration. researchgate.net

The study of sodium benzoate and its derivatives in the context of neurological disorders also opens up intriguing possibilities for the bio-functionalization of polymers derived from this compound. nih.gov

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-ethenyl-4-methylbenzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound can be synthesized via esterification of 2-ethenyl-4-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Use anhydrous conditions to prevent hydrolysis.

- Catalyst loading : 1–3 mol% of acid catalyst to minimize ester degradation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Ethenyl protons (δ 5.2–5.8 ppm, doublet of doublets, J = 10–17 Hz).

- Methyl ester (δ 3.8–3.9 ppm, singlet).

- Aromatic protons (δ 6.8–7.4 ppm, split due to substituent effects) .

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ethenyl C=C (stretch at ~1630 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z = 190 (C₁₁H₁₀O₂⁺) and fragmentation patterns (e.g., loss of –OCH₃).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Hydrolysis risk increases in acidic (pH < 5) or alkaline (pH > 9) conditions. Use buffered solutions for aqueous studies .

- Thermal stability : Decomposes above 150°C; store at –20°C under inert atmosphere.

- Light sensitivity : Protect from UV light to prevent polymerization of the ethenyl group .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the ethenyl group’s electron-deficient nature for nucleophilic attack .

- Example : The ethenyl group’s LUMO energy (–1.8 eV) suggests reactivity with electron-rich dienes (e.g., furan derivatives) .

Q. What crystallographic strategies (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:

- Hydrogen bonding : Analyze graph-set motifs (e.g., R₂²(8) patterns) to confirm intermolecular interactions .

- Thermal displacement parameters : Identify disorder in the ethenyl group using ISOR and DELU restraints .

- Case study : A derivative, Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, showed torsional disorder in the thiazole ring, resolved via twin refinement (HKLF 5 format) .

Q. How do competing reaction pathways (e.g., oxidation vs. polymerization) influence the functionalization of the ethenyl group?

- Methodological Answer :

- Oxidation : Use catalytic OsO₄ for dihydroxylation (stereochemistry controlled by Sharpless conditions).

- Polymerization : Suppress via radical inhibitors (e.g., hydroquinone) during synthesis.

- Table : Competing Pathways and Conditions

| Pathway | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | OsO₄, NMO, acetone/water | Diol derivative |

| Polymerization | Heat, UV light, no inhibitor | Poly(ethenyl benzoate) |

| Cycloaddition | Dienophile, 80°C, toluene | Six-membered ring adduct |

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the bioactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Source evaluation : Prioritize studies with rigorous controls (e.g., PubChem data over vendor claims).

- Assay variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7).

- Structural analogs : Cross-reference with 2-chloro-1-ethynyl-4-methoxybenzene, which showed anticancer activity via tubulin inhibition .

- Recommendation : Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity, in vivo models).

Future Research Directions

- Enantioselective synthesis : Develop chiral catalysts for asymmetric functionalization of the ethenyl group.

- Green chemistry : Replace traditional solvents with ionic liquids or scCO₂ to enhance sustainability .

- High-throughput screening : Use robotic platforms to test derivative libraries for catalytic or biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.